molecular formula C23H22FN3O2S2 B11435642 N-(4-fluorophenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(4-fluorophenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11435642
M. Wt: 455.6 g/mol
InChI Key: KLFRYPZKRFTKAO-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the phenylethyl group: This step may involve alkylation or acylation reactions.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur or other functional groups.

    Reduction: Reduction reactions can modify the ketone or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may have similar structures but different substituents.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

    Acetamides: Other acetamide derivatives with varying biological activities.

Uniqueness

N-(4-FLUOROPHENYL)-2-{[6-METHYL-4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct biological and chemical properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C23H22FN3O2S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22FN3O2S2/c1-15-13-19-21(31-15)22(29)27(12-11-16-5-3-2-4-6-16)23(26-19)30-14-20(28)25-18-9-7-17(24)8-10-18/h2-10,15H,11-14H2,1H3,(H,25,28)

InChI Key

KLFRYPZKRFTKAO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CCC4=CC=CC=C4

Origin of Product

United States

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